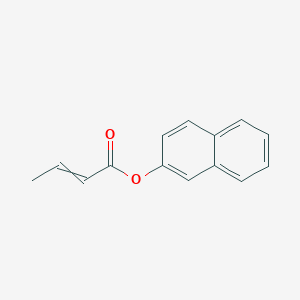

Naphthalen-2-yl but-2-enoate

CAS No.: 56164-74-0

Cat. No.: VC19590483

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56164-74-0 |

|---|---|

| Molecular Formula | C14H12O2 |

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | naphthalen-2-yl but-2-enoate |

| Standard InChI | InChI=1S/C14H12O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h2-10H,1H3 |

| Standard InChI Key | ZBKDOUFCEKAZRQ-UHFFFAOYSA-N |

| Canonical SMILES | CC=CC(=O)OC1=CC2=CC=CC=C2C=C1 |

Introduction

Chemical Structure and Fundamental Properties

Naphthalen-2-yl but-2-enoate belongs to the class of α,β-unsaturated esters, characterized by a conjugated double bond between the carbonyl group and the alkene moiety. The naphthalen-2-yl group is attached to the ester oxygen, creating a planar structure that enhances electronic delocalization. Key structural features include:

-

Molecular formula:

-

IUPAC name: Naphthalen-2-yl but-2-enoate

-

Molecular weight: 212.24 g/mol.

The compound’s geometry favors E-stereochemistry due to steric and electronic factors, though Z-isomers may form under specific conditions . X-ray crystallography of analogous compounds, such as ethyl (E)-3-(naphthalen-2-yl)but-2-enoate, confirms a trans-configuration at the double bond, with bond lengths of 1.34 Å for C=C and 1.45 Å for the ester C-O bond.

Synthetic Methodologies

Esterification Reactions

The most straightforward synthesis involves the acid-catalyzed esterification of naphthalen-2-ol with but-2-enoic acid (crotonic acid). Typical conditions include:

-

Catalyst: Sulfuric acid or p-toluenesulfonic acid

-

Solvent: Toluene or dichloromethane

-

Temperature: Reflux (110–120°C)

-

Yield: 60–75%.

Heck Coupling Reactions

A more efficient approach employs palladium-catalyzed Heck reactions between 2-bromonaphthalene and ethyl crotonate. Key parameters include:

-

Catalyst: Pd EnCat®40 (0.8–1.6 mol%)

-

Base: Sodium acetate (2.5 equiv)

-

Solvent: Ethanol/water (9:1 v/v)

-

Conditions: Microwave irradiation (140°C, 30 min)

This method benefits from reduced reaction times (30–60 min vs. 5–6 hours for conventional heating) and improved stereocontrol. The supported catalyst Pd EnCat®40 enables easy recovery and reuse, aligning with green chemistry principles .

Analytical Characterization

Spectroscopic Analysis

-

NMR Spectroscopy:

-

IR Spectroscopy: Strong absorption at 1715 cm (C=O stretch) and 1630 cm (C=C stretch).

Chromatographic Techniques

-

HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30, 1 mL/min) .

-

TLC: (hexane/ethyl acetate 95:5).

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 54–56°C | |

| Boiling Point | 345–348°C (estimated) | |

| Density | 1.14–1.16 g/cm | |

| Solubility | Insoluble in water; soluble in ethanol, DCM | |

| LogP (Octanol/Water) | 3.8 |

Applications in Medicinal Chemistry

Sigma Receptor Modulation

Naphthalen-2-yl but-2-enoate derivatives, such as RC-106 and RC-752, exhibit potent antagonism against sigma-1 receptors (S1R), which are implicated in neuropathic pain and cancer. Key findings include:

Anticancer Activity

Structural analogs demonstrate proteasome inhibitory activity, inducing apoptosis in glioblastoma (U87MG) and multiple myeloma (RPMI-8226) cell lines:

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume